Cas no 2229075-86-7 (2,2,4-Trimethyl-4-(methylamino)pentan-1-ol)

2,2,4-Trimethyl-4-(methylamino)pentan-1-ol is a branched amino alcohol with a tertiary amine functionality. Its unique structure, featuring both hydroxyl and methylamino groups on a sterically hindered carbon framework, lends it utility as an intermediate in organic synthesis, particularly for the preparation of specialty chemicals and pharmaceuticals. The compound’s tertiary amine group enhances its reactivity in nucleophilic substitutions, while the hydroxyl group allows for further derivatization. Its steric hindrance may contribute to controlled reactivity, making it suitable for applications requiring selective modifications. This compound is typically handled under inert conditions due to potential sensitivity to oxidation or moisture.
2,2,4-Trimethyl-4-(methylamino)pentan-1-ol structure
2229075-86-7 structure
Product Name:2,2,4-Trimethyl-4-(methylamino)pentan-1-ol
CAS No:2229075-86-7
MF:C9H21NO
MW:159.269142866135
CID:5600098
PubChem ID:59900086
Update Time:2025-05-22

2,2,4-Trimethyl-4-(methylamino)pentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2229075-86-7
    • EN300-1806787
    • 2,2,4-trimethyl-4-(methylamino)pentan-1-ol
    • 2,2,4-Trimethyl-4-(methylamino)pentan-1-ol
    • Inchi: 1S/C9H21NO/c1-8(2,7-11)6-9(3,4)10-5/h10-11H,6-7H2,1-5H3
    • InChI Key: FZTSSUMUARZYTJ-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CC(C)(C)NC

Computed Properties

  • Exact Mass: 159.162314293g/mol
  • Monoisotopic Mass: 159.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 32.3Ų

2,2,4-Trimethyl-4-(methylamino)pentan-1-ol Pricemore >>

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Additional information on 2,2,4-Trimethyl-4-(methylamino)pentan-1-ol

2,2,4-Trimethyl-4-(methylamino)pentan-1-ol: A Comprehensive Overview

The compound 2,2,4-Trimethyl-4-(methylamino)pentan-1-ol, identified by the CAS number 2229075-86-7, is a versatile organic molecule with significant applications in various fields. This compound is characterized by its unique structure, which includes a pentanol backbone with methyl substituents and a methylamino group. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it valuable in both academic research and industrial applications.

Recent studies have highlighted the potential of 2,2,4-Trimethyl-4-(methylamino)pentan-1-ol in drug delivery systems. Researchers have explored its ability to enhance the bioavailability of certain therapeutic agents by modifying drug carriers with this compound. Its amphiphilic nature allows it to interact effectively with both hydrophilic and hydrophobic components, making it an ideal candidate for creating nanoparticles or liposomes. These findings underscore its role in advancing medical treatments and improving patient outcomes.

In addition to its biomedical applications, CAS No 2229075-86-7 has also been investigated for its role in catalytic processes. The methylamino group within the molecule acts as a nucleophile, facilitating various organic reactions such as alkylation and acylation. This property has been leveraged in the synthesis of complex organic molecules, including those with intricate stereochemistry. Recent advancements in asymmetric catalysis have further expanded its utility in producing enantiomerically pure compounds, which are crucial for pharmaceutical development.

The synthesis of 2,2,4-Trimethyl-4-(methylamino)pentan-1-ol has been optimized through innovative methodologies. Traditional approaches involved multi-step reactions with low yields, but modern techniques utilizing enzymatic catalysis and microwave-assisted synthesis have significantly improved efficiency. These developments not only reduce production costs but also minimize environmental impact, aligning with current sustainability goals.

Moreover, the compound's stability under various conditions has been thoroughly examined. Studies reveal that it exhibits remarkable thermal stability and resistance to oxidative degradation, making it suitable for long-term storage and use in diverse environmental conditions. Its compatibility with common solvents further enhances its applicability in both laboratory settings and large-scale industrial processes.

Looking ahead, the potential of CAS No 2229075-86-7 extends into the realm of materials science. Its ability to form self-assembled monolayers has sparked interest in its use for creating advanced materials with tailored properties. Applications range from sensors to coatings that offer enhanced durability and functionality. Ongoing research is focused on optimizing these applications to meet the demands of emerging technologies.

In conclusion, 2,2,4-Trimethyl-4-(methylamino)pentan-1-ol stands as a testament to the ingenuity of modern chemistry. Its multifaceted properties and wide-ranging applications position it as a key player in various industries. As research continues to uncover new potentials for this compound, its significance in both scientific innovation and industrial advancement will undoubtedly grow.

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